molecular formula C18H18N4O4 B3856249 N-(2-methylphenyl)-N'-[(E)-(3-nitrophenyl)methylideneamino]butanediamide

N-(2-methylphenyl)-N'-[(E)-(3-nitrophenyl)methylideneamino]butanediamide

Cat. No.: B3856249
M. Wt: 354.4 g/mol
InChI Key: GAZHBXBQOVYSTJ-XDHOZWIPSA-N
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Description

N-(2-methylphenyl)-N’-[(E)-(3-nitrophenyl)methylideneamino]butanediamide is an organic compound that belongs to the class of amides. This compound features a complex structure with both aromatic and aliphatic components, making it a subject of interest in various fields of scientific research.

Properties

IUPAC Name

N-(2-methylphenyl)-N'-[(E)-(3-nitrophenyl)methylideneamino]butanediamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O4/c1-13-5-2-3-8-16(13)20-17(23)9-10-18(24)21-19-12-14-6-4-7-15(11-14)22(25)26/h2-8,11-12H,9-10H2,1H3,(H,20,23)(H,21,24)/b19-12+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAZHBXBQOVYSTJ-XDHOZWIPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CCC(=O)NN=CC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1NC(=O)CCC(=O)N/N=C/C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylphenyl)-N’-[(E)-(3-nitrophenyl)methylideneamino]butanediamide typically involves a multi-step process:

    Formation of the Amide Bond: The initial step involves the reaction of 2-methylphenylamine with butanediamide under acidic or basic conditions to form the amide bond.

    Condensation Reaction: The next step is the condensation of the resulting amide with 3-nitrobenzaldehyde in the presence of a suitable catalyst to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2-methylphenyl)-N’-[(E)-(3-nitrophenyl)methylideneamino]butanediamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.

Scientific Research Applications

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-methylphenyl)-N’-[(E)-(3-nitrophenyl)methylideneamino]butanediamide would involve its interaction with specific molecular targets. This could include binding to enzymes or receptors, altering their activity, and affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methylphenyl)-N’-[(E)-(4-nitrophenyl)methylideneamino]butanediamide
  • N-(2-methylphenyl)-N’-[(E)-(3-chlorophenyl)methylideneamino]butanediamide

Uniqueness

N-(2-methylphenyl)-N’-[(E)-(3-nitrophenyl)methylideneamino]butanediamide is unique due to its specific structural features, such as the position of the nitro group and the configuration of the double bond. These characteristics can influence its reactivity and interactions with other molecules.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-methylphenyl)-N'-[(E)-(3-nitrophenyl)methylideneamino]butanediamide
Reactant of Route 2
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N-(2-methylphenyl)-N'-[(E)-(3-nitrophenyl)methylideneamino]butanediamide

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